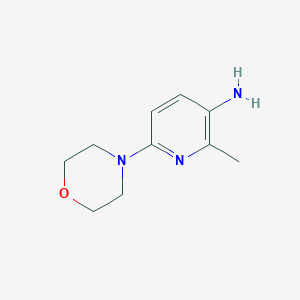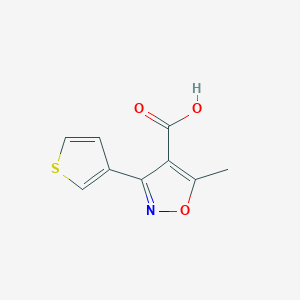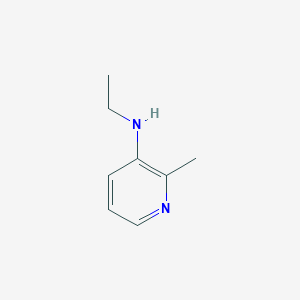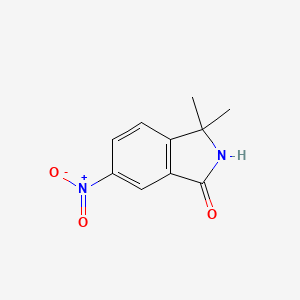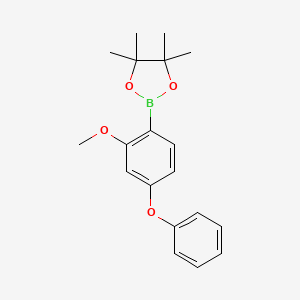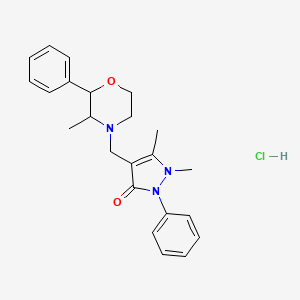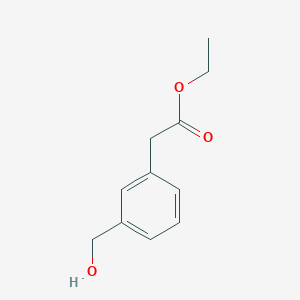
Ethyl (3-hydroxymethylphenyl)acetate
概要
説明
Synthesis Analysis
The synthesis of ethyl acetate, a similar compound, has been studied extensively. It can be produced via ethanol dehydrogenation . This process involves the conversion of ethanol to ethyl acetate and hydrogen. Another method involves the microbial conversion of biomass-derived sugars into ethyl acetate . This process uses lipases to catalyze the reaction between acetic acid and ethanol .Chemical Reactions Analysis
The chemical reactions involving ethyl acetate have been studied. For example, the quaternary reacting system ethanol–acetic acid–ethyl acetate–water has been analyzed at different temperatures . Another study compared different methods of ethyl acetate production and showed the possibility of further reactive distillation process integration and sophisticated intensification including process stream regeneration .科学的研究の応用
Synthesis and Chemical Interactions
Synthesis of Bridged 3-Benzazepine Derivatives : Ethyl 3,4-dimethoxyphenyl(phenyl)acetate was used in synthesizing bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (Gentles et al., 1991).
Gas Chromatographic Estimation : The compound was extracted into ethyl acetate for gas chromatographic estimation of urinary 3-methoxy-4-hydroxyphenylglycol (Kahane et al., 1972).
Metallomesogens Synthesis : Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate was synthesized and used to produce copper(II) metallomesogenic complexes (Kovganko & Kovganko, 2013).
Learning and Memory Effects in Mice : Ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) was synthesized and its effects on learning and memory in mice were studied (Jiang Jing-ai, 2006).
Green Chemistry in Education : Ethyl (4-phenylphenyl)acetate was synthesized in an undergraduate organic chemistry laboratory to demonstrate green chemistry principles (Costa et al., 2012).
Pharmaceutical and Biological Applications
Enzymatic Resolution of Alcohols : 1-Ethoxyvinyl acetate was identified as a high-performance acyl donor for enzymatic resolution of alcohols (Kita et al., 1996).
Chemoselective Acetylation in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, used in the synthesis of antimalarial drugs, was synthesized using ethyl acetate as an acyl donor (Magadum & Yadav, 2018).
Marine Fungus Derived Compounds : The ethyl acetate extract of the marine fungus Penicillium sp. led to the isolation of new compounds with potential bioactive properties (Wu et al., 2010).
Plasma Free Radical Extraction : Ethyl acetate was used for extracting spin-trapped free radicals, such as hydroxyl or superoxide radical adducts (Trudell, 1987).
Microbial Production of Ethyl Acetate : Perspectives on bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and in vivo were explored (Zhang et al., 2020).
Industrial and Chemical Engineering Applications
Corrosion Inhibition : Chalcone derivatives, such as ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, were investigated for their effect on mild steel corrosion in hydrochloric acid solution (Lgaz et al., 2017).
Azeotropic Mixture Separation : The separation of ethyl acetate and ethanol using hydrophilic ionic liquids was investigated for industrial applications (Zhang et al., 2008).
Safety And Hazards
将来の方向性
The production of ethyl acetate currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil . Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative . Additionally, engineering the mitochondrial Eat1 enzyme for enhanced ethyl acetate production in Escherichia coli has been suggested .
特性
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKCDNXFVERJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-hydroxymethylphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






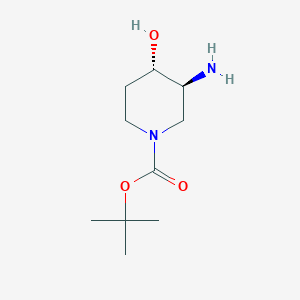
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
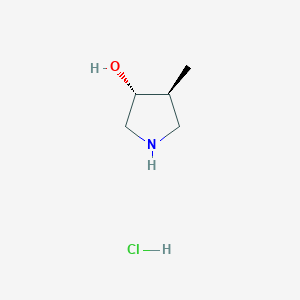
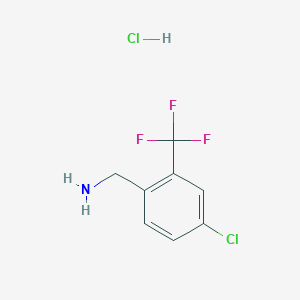
![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
